3-(4-Trifluoromethylphenyl)phenol
Overview
Description
3-(4-Trifluoromethylphenyl)phenol is an organic compound with the molecular formula C13H9F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: 80-100°C.
Time: 12-24 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Trifluoromethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
3-(4-Trifluoromethylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the additional phenyl ring.
4-Hydroxybenzotrifluoride: Another trifluoromethyl-substituted phenol with different substitution patterns.
Uniqueness: 3-(4-Trifluoromethylphenyl)phenol is unique due to the presence of both a trifluoromethyl group and a phenol group on a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
3-(4-Trifluoromethylphenyl)phenol, a compound notable for its trifluoromethyl substitution, has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the findings from various studies, highlighting its biological mechanisms, efficacy against different cell lines, and its structural implications.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenolic structure. This unique substitution is known to influence the compound's reactivity and biological interactions. The trifluoromethyl group often enhances lipophilicity and metabolic stability, which can be advantageous in drug development.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives containing this moiety have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds displayed low minimum inhibitory concentrations (MICs), indicating their effectiveness in inhibiting bacterial growth. The bactericidal effects were confirmed through time-kill assays, which illustrated the compounds' ability to eradicate stationary phase cells, suggesting potential applications in treating persistent infections .
Table 1: Antimicrobial Efficacy of Trifluoromethyl Phenyl Derivatives
Compound | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |
---|---|---|---|
Compound 59 | 0.5 | Yes | Moderate |
Compound 74 | 0.3 | Yes | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, compounds derived from this structure have been tested against multiple cancer cell lines, exhibiting significant antiproliferative effects. For example, one study reported that certain derivatives showed IC50 values ranging from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
PC-3 (Prostate) | 0.67 | Trifluoromethyl derivative |
HCT-116 (Colon) | 0.80 | Trifluoromethyl derivative |
MDA-MB-468 (Breast) | 0.87 | Trifluoromethyl derivative |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Cell Cycle Arrest : Some studies indicate that certain derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Tubulin Interaction : Compounds have been shown to destabilize tubulin polymerization, which is crucial for mitosis, thereby inhibiting cancer cell proliferation .
- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the apoptotic pathways activated by these compounds, contributing to their anticancer efficacy.
Case Studies
Several case studies highlight the effectiveness of trifluoromethyl phenyl compounds in clinical settings:
- A study focused on a series of urea derivatives with trifluoromethyl substitutions demonstrated enhanced anticancer activity compared to their non-substituted counterparts. The presence of the trifluoromethyl group was found to significantly improve binding affinity to target proteins involved in cancer progression .
- Another investigation into the structural modifications of phenolic compounds revealed that specific substitutions could lead to increased potency against various cancer types while maintaining low toxicity profiles towards normal human cells .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMXVFQXBMAXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622080 | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365426-93-3 | |
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365426-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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